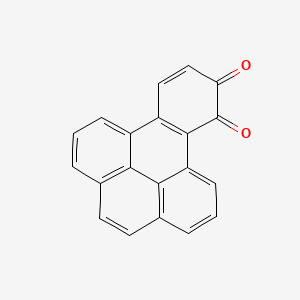
Benzo(e)pyrene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(e)pyrene-9,10-dione is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H10O2 It is a derivative of benzo(e)pyrene, characterized by the presence of two ketone groups at the 9 and 10 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo(e)pyrene-9,10-dione typically involves the oxidation of benzo(e)pyrene. One common method is the use of ruthenium salt catalysts to facilitate the oxidation process . The reaction conditions often include mild temperatures and controlled concentrations of the oxidizing agent to achieve a fair yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, are likely applied to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(e)pyrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex polycyclic structures.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield polycyclic quinones, while reduction can produce dihydroxy derivatives.
Aplicaciones Científicas De Investigación
Benzo(e)pyrene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its interactions with biological macromolecules, such as DNA and proteins.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of benzo(e)pyrene-9,10-dione involves its interaction with cellular components, leading to oxidative stress and DNA damage. The compound can generate reactive oxygen species (ROS) that induce oxidative stress, affecting cellular functions . It also forms adducts with DNA, leading to mutations and potential carcinogenic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Benzo(a)pyrene-7,8-dione
- Benzo(a)pyrene-9,10-dione
- Benzo(a)pyrene-11,12-dione
Comparison
Benzo(e)pyrene-9,10-dione is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological molecules.
Propiedades
Número CAS |
82120-24-9 |
|---|---|
Fórmula molecular |
C20H10O2 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
benzo[e]pyrene-9,10-dione |
InChI |
InChI=1S/C20H10O2/c21-16-10-9-14-13-5-1-3-11-7-8-12-4-2-6-15(18(12)17(11)13)19(14)20(16)22/h1-10H |
Clave InChI |
OVEGFDZXZFWJCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=C(C5=CC=CC(=C53)C=C2)C(=O)C(=O)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
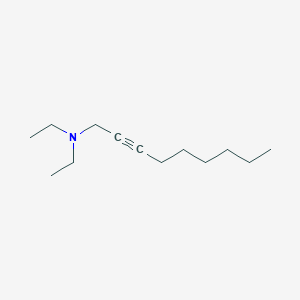
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)
![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
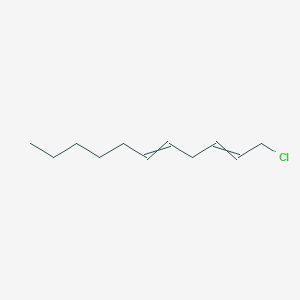

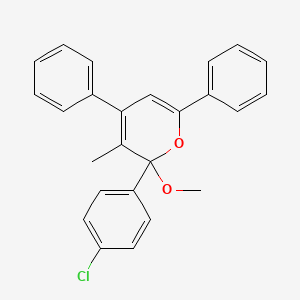
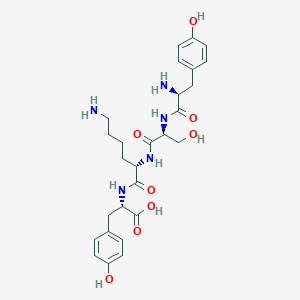
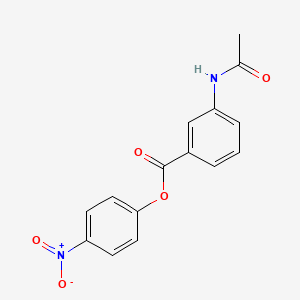
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)


